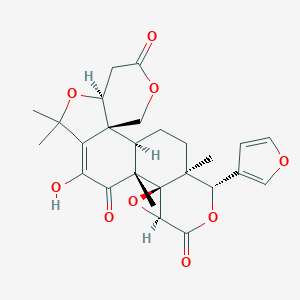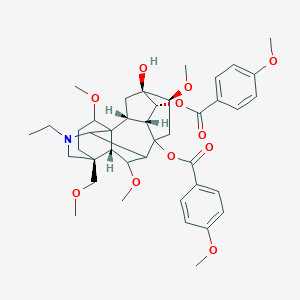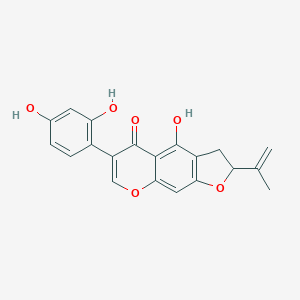
氯化矢车菊素
描述
Malvidin chloride is an O-methylated anthocyanidin, a biologically active plant pigment . It is the 3’,5’-methoxy derivative of delphinidin and is responsible for the blue-red color found in flowers and fruits . Its distribution covers a wide group of sources, such as flowers (edible and nonedible), medicinal plants, and fruits . It is the main substance responsible for the color of red grapes and red wine, being Vitis vinifera one of its main sources .
Molecular Structure Analysis
The molecular formula of Malvidin chloride is C17H15ClO7 . The structure consists of an aromatic ring [A] bonded to a heterocyclic ring [C] that contains oxygen, which is also bonded by a carbon-carbon bond to a third aromatic ring [B] (aglycon form) . They are generally represented as positively charged flavylium cations .
Physical And Chemical Properties Analysis
Malvidin chloride appears as a dark brown powder . Its molecular weight is 366.75 g/mol . The melting point is greater than 300 °C .
科学研究应用
Neuroprotective Agent
Malvidin chloride is known for its antioxidant properties and has been proven to protect against oxidative neuronal damage in both animal cell line and in vivo models. It is particularly noted for its antiamnesic potential against aluminum chloride-induced neurotoxicity .
Cardiovascular Health
Studies suggest that Malvidin chloride may have beneficial effects on cardiovascular health . Its antioxidant properties help in the prevention of cardiovascular disorders .
Anti-inflammatory Activity
Malvidin chloride exhibits anti-inflammatory activity by inhibiting enzymes like COX-1 and COX-2 , which are involved in inflammatory conditions .
Anticancer Properties
Research indicates that Malvidin chloride and its glycosides possess anti-carcinogenic properties , suggesting a potential role in cancer prevention .
Diabetes Management
Malvidin chloride has been associated with diabetes-control properties, which could be beneficial in managing this condition .
Cognitive Function Improvement
There is evidence to suggest that Malvidin chloride can contribute to brain-function improvement , which is crucial for cognitive health .
Phenolic Spectral Transformation Standard
In scientific research, particularly in fermentation studies, Malvidin chloride serves as a useful standard for phenolic spectral transformation , aiding in accurate predictions and assessments .
作用机制
Target of Action
Malvidin chloride, a dietary anthocyanin, has been identified as a potential drug for the treatment of neuronal toxicity . It primarily targets neuronal cells and plays a significant role in mitigating neurotoxicity induced by aluminum chloride . It also targets key regulatory hormones in the brain region .
Mode of Action
Malvidin chloride interacts with its targets primarily through its antioxidant activity . It shows neuroprotective effects through the regulation of antioxidant levels and neuroinflammation in rats exposed to aluminum chloride . It possesses antioxidant activity via acetylcholinesterase inhibition and regulation of oxidative stress in neuronal cells .
Biochemical Pathways
The biosynthesis of malvidin chloride involves several enzymes. The enzyme flavanone 3-hydroxylase (F3H) converts naringenin into dihydrokaempferol, which can be further hydroxylated by flavonoid 3′-hydroxylase (F3’H) or flavonoid 3′,5′-hydroxylase (F3´5’H) into two other dihydroflavonols: dihydroquercetin or dihydromyricetin . The late steps of the malvidin biosynthesis pathway involve the enzyme O-methyltransferase (OMT), while anthocyanin acyltransferases (ACT) help in the acylation of malvidin .
Pharmacokinetics
It is known that malvidin chloride is a naturally occurring compound found in various fruits and flowers, suggesting that it is likely absorbed and metabolized in the body .
Result of Action
The administration of malvidin chloride has been shown to ameliorate the effects of aluminum chloride on behavioral parameters in rats . It also shows anti-carcinogenic, diabetes-control, cardiovascular-disease-prevention, and brain-function-improvement properties .
Action Environment
Malvidin chloride is a natural bioactive compound that is widely present in fruits such as grapes, blueberries, and strawberries . It exhibits a purple-red color and has good light and heat resistance, and it is stable in acidic environments . These properties suggest that environmental factors such as light, heat, and pH can influence the action, efficacy, and stability of malvidin chloride.
安全和危害
When handling Malvidin chloride, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental ingestion or contact with skin or eyes, immediate medical attention may be required .
属性
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3,5,7-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7.ClH/c1-22-14-3-8(4-15(23-2)16(14)21)17-12(20)7-10-11(19)5-9(18)6-13(10)24-17;/h3-7H,1-2H3,(H3-,18,19,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIKOUUKQBTQBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10463-84-0 (Parent) | |
| Record name | Malvidin chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
366.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Malvidin chloride | |
CAS RN |
643-84-5 | |
| Record name | Malvidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malvidin chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malvidin chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MALVIDIN CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL5KGZ4D8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B191704.png)












